1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
“1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1156916-83-4. It has a molecular weight of 250.75 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15ClN2O2S/c1-6-8 (15 (10,13)14)7 (2)12 (11-6)9 (3,4)5/h1-5H3 . This code can be used to generate the molecular structure of the compound.Scientific Research Applications
Iron-Catalyzed Mizoroki–Heck Cross-Coupling Reaction
A study demonstrates the use of iron(II) chloride and potassium tert-butoxide in dimethyl sulfoxide (DMSO) for aryl and heteroaryl iodides undergoing stereoselective Mizoroki–Heck C—C cross-coupling reactions with styrenes, which highlights the potential for similar sulfonyl chlorides in catalysis and synthesis processes (Loska, Volla, & Vogel, 2008).
Ionic Liquid Catalysis
Research on the novel ionic liquid 1-sulfopyridinium chloride for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s by tandem Knoevenagel–Michael reaction showcases the role of sulfonyl chloride derivatives in facilitating efficient and homogeneous catalysis under mild conditions, thus providing a blueprint for the applications of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in similar contexts (Moosavi-Zare et al., 2013).
Lanthanoid Extraction and Synergism
An investigation into the complexation properties of a pyrazolone derivative for the extraction and separation of trivalent lanthanoids indicates the potential of pyrazole-based compounds, including sulfonyl chlorides, in enhancing the efficiency of metal extraction processes (Atanassova et al., 2014).
Water Oxidation Catalysis
A study on ruthenium complexes based on pyrazole carboxylic acid derivatives, including observations on linkage isomerism and electrochemical behavior, illustrates the utility of pyrazole-based sulfonyl chlorides in developing catalysts for water oxidation, highlighting their potential in energy conversion applications (Mognon, Benet‐Buchholz, & Llobet, 2015).
Self-Assembly in Metallosupramolecular Structures
The self-assembly of a three-dimensional cage through the reaction of a pyrazolylmethyl derivative with palladium chloride demonstrates the structural versatility of pyrazole-based compounds, suggesting potential applications of similar sulfonyl chlorides in the design of complex molecular architectures (Hartshorn & Steel, 1997).
Mechanism of Action
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. This could be a receptor, transporter, ion channel, or enzyme that plays a role in a particular biological process or pathway .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or it may modulate its function in some other way. The mode of action is determined by the compound’s chemical structure and the nature of its target .
Biochemical Pathways
These are the series of chemical reactions that take place in a cell, in which the compound and its target are involved. The compound’s interaction with its target can affect these pathways, leading to changes in cellular function .
Pharmacokinetics
This refers to what the body does to the compound. It includes absorption (how the compound gets into the body), distribution (how it spreads throughout the body), metabolism (how it is broken down), and excretion (how it is removed from the body). These factors can affect the compound’s bioavailability, or how much of the compound is able to reach its target .
Result of Action
This is the outcome of the compound’s interaction with its target and its impact on biochemical pathways. It could result in a therapeutic effect (if the compound is a drug), a toxic effect, or some other biological effect .
Action Environment
This refers to how factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. These factors can affect the compound’s stability, its ability to reach its target, and its interaction with the target .
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-6-8(15(10,13)14)7(2)12(11-6)9(3,4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPWLWGKWIMAOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156916-83-4 | |
Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.